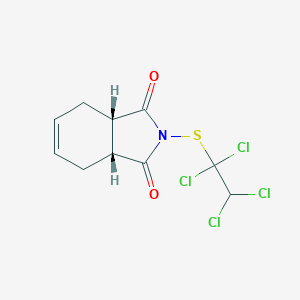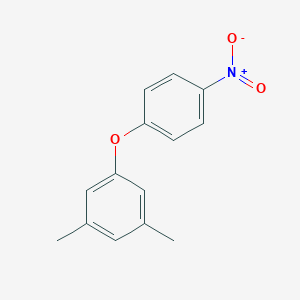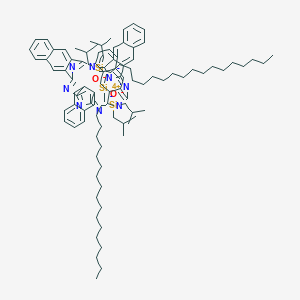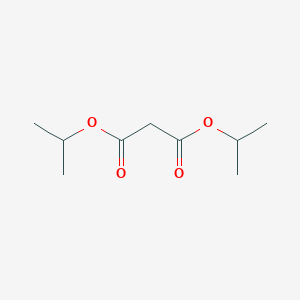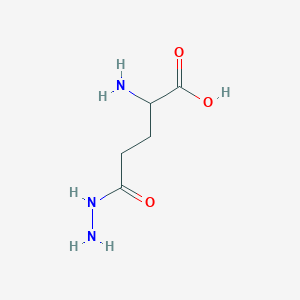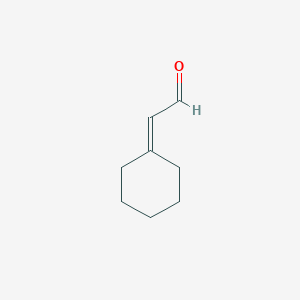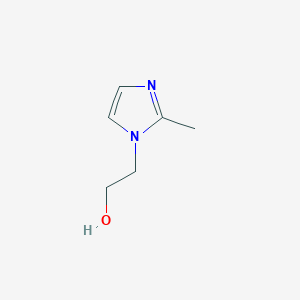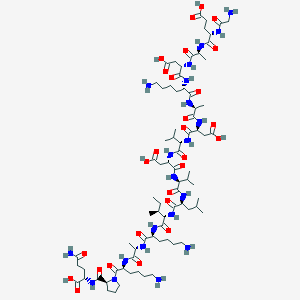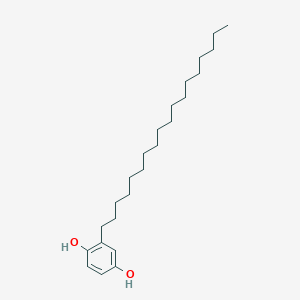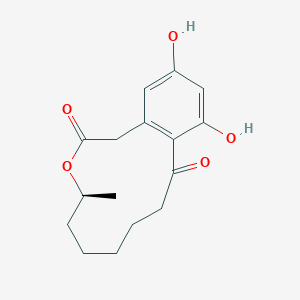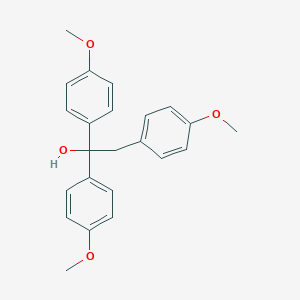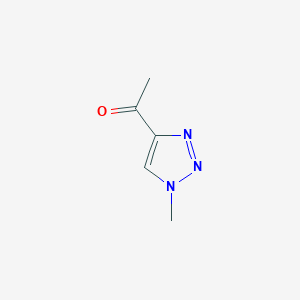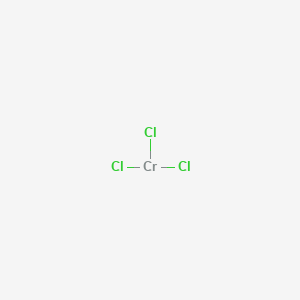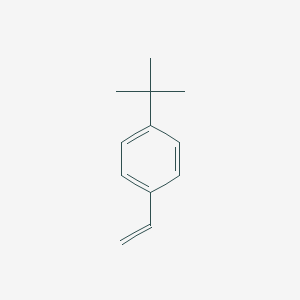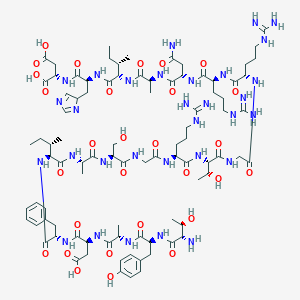
Pki peptide (6-24)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PKI peptide (6-24) is a synthetic peptide derived from the heat-stable inhibitor protein kinase A (PKI). This peptide is widely used in scientific research to study the mechanism of action of PKA and its downstream signaling pathways. PKA is a crucial enzyme that regulates various cellular processes, including metabolism, gene expression, and cell growth. PKI peptide (6-24) has been shown to inhibit PKA activity by binding to its catalytic subunit, making it a valuable tool for studying the role of PKA in cellular signaling.
作用機序
PKI peptide (Pki peptide (6-24)) inhibits PKA activity by binding to its catalytic subunit. This binding prevents the catalytic subunit from interacting with its substrates, thereby blocking downstream signaling pathways. PKI peptide (Pki peptide (6-24)) binds to the active site of the catalytic subunit, which is located in the C-terminal domain of the protein.
生化学的および生理学的効果
PKI peptide (Pki peptide (6-24)) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit PKA activity in vitro and in vivo, leading to a decrease in downstream signaling pathways. PKI peptide (Pki peptide (6-24)) has also been shown to modulate the activity of other enzymes, such as cyclic nucleotide phosphodiesterases (PDEs) and protein phosphatases.
実験室実験の利点と制限
One of the main advantages of using PKI peptide (Pki peptide (6-24)) in lab experiments is its specificity for PKA. This peptide is highly selective for PKA and does not inhibit other kinases or phosphatases. This specificity allows researchers to study the role of PKA in cellular signaling without interfering with other pathways.
One limitation of using PKI peptide (Pki peptide (6-24)) is its short half-life in vivo. This peptide is rapidly degraded by proteases in the bloodstream, which limits its use in animal studies. Another limitation is the potential for off-target effects, particularly at high concentrations.
将来の方向性
There are several future directions for research involving PKI peptide (Pki peptide (6-24)). One area of interest is the development of more stable analogs of this peptide for use in animal studies. Another area of interest is the use of PKI peptide (Pki peptide (6-24)) in combination with other inhibitors to study the role of PKA in disease states. Additionally, there is potential for the use of PKI peptide (Pki peptide (6-24)) in drug development, particularly for diseases involving dysregulated PKA signaling.
合成法
PKI peptide (Pki peptide (6-24)) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification of the peptide. The synthesis of PKI peptide (Pki peptide (6-24)) typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry and a resin-bound amino acid derivative. The final product is obtained as a white powder and can be stored at -20°C.
科学的研究の応用
PKI peptide (Pki peptide (6-24)) has been widely used in scientific research to study the mechanism of action of PKA and its downstream signaling pathways. It has been used to investigate the role of PKA in various cellular processes, including metabolism, gene expression, and cell growth. PKI peptide (Pki peptide (6-24)) has also been used to study the role of PKA in disease states, such as cancer and diabetes.
特性
CAS番号 |
136058-52-1 |
|---|---|
製品名 |
Pki peptide (6-24) |
分子式 |
C90H141N31O29 |
分子量 |
2121.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C90H141N31O29/c1-10-41(3)68(120-82(144)56(30-48-18-13-12-14-19-48)113-81(143)59(34-65(129)130)112-71(133)43(5)106-78(140)55(115-83(145)67(92)46(8)123)31-49-23-25-51(125)26-24-49)85(147)108-44(6)72(134)118-61(39-122)74(136)103-37-63(127)110-53(21-16-28-101-89(95)96)77(139)121-70(47(9)124)84(146)104-38-64(128)109-52(20-15-27-100-88(93)94)75(137)111-54(22-17-29-102-90(97)98)76(138)114-58(33-62(91)126)79(141)107-45(7)73(135)119-69(42(4)11-2)86(148)116-57(32-50-36-99-40-105-50)80(142)117-60(87(149)150)35-66(131)132/h12-14,18-19,23-26,36,40-47,50,52-61,67-70,122-125H,10-11,15-17,20-22,27-35,37-39,92H2,1-9H3,(H2,91,126)(H,103,136)(H,104,146)(H,106,140)(H,107,141)(H,108,147)(H,109,128)(H,110,127)(H,111,137)(H,112,133)(H,113,143)(H,114,138)(H,115,145)(H,116,148)(H,117,142)(H,118,134)(H,119,135)(H,120,144)(H,121,139)(H,129,130)(H,131,132)(H,149,150)(H4,93,94,100)(H4,95,96,101)(H4,97,98,102)/t41-,42-,43-,44-,45-,46+,47+,50?,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-,70-/m0/s1 |
InChIキー |
NBNUEAFSTNVCPT-GRHHDRIGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
配列 |
TYADFIASGRTGRRNAIXD |
同義語 |
PKi peptide (6-24) protein kinase inhibitor peptide (6-24) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



